molecular formula C18H12Cl3N3OS B12206867 2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12206867
M. Wt: 424.7 g/mol
InChI Key: QMHIBKXYJHQIPU-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro substituent, and a dichlorophenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group on the pyrimidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as 3,4-dichloroaniline, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro substituent on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-chloropyrimidine
  • 2-(benzylsulfanyl)-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-13-7-6-12(8-14(13)20)23-17(25)16-15(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)

InChI Key

QMHIBKXYJHQIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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